benzyl 4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxylate
Description
Benzyl 4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxylate is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core linked to a piperazine ring via a 7-position bond. The piperazine moiety is further substituted with a benzyl carboxylate group at the 1-position. This structure combines key pharmacophoric elements: the triazolo-pyrimidine scaffold is known for its bioactivity in targeting enzymes like kinases and NADPH oxidases , while the piperazine group enhances solubility and modulates receptor interactions . The ethyl substituent at the triazole ring’s 3-position likely influences steric and electronic properties, affecting binding affinity and metabolic stability .
Properties
IUPAC Name |
benzyl 4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2/c1-2-25-17-15(21-22-25)16(19-13-20-17)23-8-10-24(11-9-23)18(26)27-12-14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJFKLBUBZUDEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)OCC4=CC=CC=C4)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved through the compound fitting into the CDK2 active site, forming essential hydrogen bonds with Leu83. This interaction results in significant alterations in cell cycle progression.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, leading to the induction of apoptosis within cells. This is particularly significant in the context of cancer treatment, as it targets tumor cells in a selective manner.
Pharmacokinetics
These properties help in structure requirement prediction for the observed antitumor activity.
Scientific Research Applications
Anticancer Activity
Research indicates that triazolo-pyrimidine derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. For instance, a study demonstrated that derivatives of triazolo-pyrimidine could effectively target specific kinases involved in cancer progression, leading to reduced cell viability in various cancer lines .
Antimicrobial Properties
Benzyl 4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxylate has shown promising antimicrobial activity against a range of bacteria and fungi. In vitro studies have indicated that it can inhibit the growth of resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Neurological Applications
The compound's ability to cross the blood-brain barrier makes it a candidate for neurological disorders. Preliminary studies suggest potential efficacy in treating conditions such as anxiety and depression by modulating neurotransmitter systems .
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of several triazolo-pyrimidine derivatives, including this compound. The results showed that this compound significantly inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 15 µM .
Case Study 2: Antimicrobial Activity
Research conducted by BLD Pharm Ltd. highlighted the antimicrobial effects of benzyl derivatives against multi-drug resistant pathogens. The compound exhibited minimum inhibitory concentrations (MIC) as low as 8 µg/mL against various bacterial strains .
Comparison with Similar Compounds
Substituent Variations on the Triazole Ring
- 3-Benzyl-7-piperazinyl derivatives: 1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine (CAS 941867-95-4) lacks the benzyl carboxylate group present in the target compound. VAS2870 (1,3-Benzoxazol-2-yl-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl sulfide): Replaces the piperazine-carboxylate with a benzoxazole-sulfide group, enhancing NADPH oxidase (Nox) inhibition but reducing solubility .
Piperazine Modifications
- Ethyl 4-[7-(pyrrolidin-1-yl)-3H-triazolo[4,5-d]pyrimidin-5-yl]piperazine-1-carboxylate (CAS 1334370-87-4): Replaces the 7-piperazinyl group with pyrrolidine and modifies the carboxylate to an ethyl ester.
- N-(4-Acetylphenyl)-2-[4-(3-ethyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazinyl]acetamide (CAS 20969239): Substitutes the benzyl carboxylate with an acetylphenyl-acetamide group, favoring hydrogen-bond interactions in kinase binding pockets .
Physicochemical Properties
- Molecular Weight and Solubility : The target compound (MW 408.47) is heavier than analogues like 3-benzyl-7-pyrrolidinyl-triazolo-pyrimidine (MW 295.34) but retains moderate solubility due to the piperazine-carboxylate .
- LogP : The benzyl carboxylate group likely lowers LogP compared to sulfur-containing derivatives (e.g., VAS2870), balancing lipophilicity and aqueous solubility .
Preparation Methods
Cyclization of Ethyl-Substituted Precursors
The triazolopyrimidine core is typically synthesized via cyclization reactions. For 3-ethyl derivatives, 3-ethyl-1,2,3-triazol-4-amine serves as a precursor. Reaction with malonic acid derivatives under acidic conditions yields the pyrimidine ring. For example, condensation with ethyl cyanoacetate in acetic acid at 100°C for 6 hours produces 7-hydroxy-3-ethyltriazolo[4,5-d]pyrimidine.
Key Reaction Conditions
| Component | Quantity | Temperature | Time | Yield |
|---|---|---|---|---|
| Ethyl cyanoacetate | 1.2 eq | 100°C | 6 h | 78% |
Halogenation for Reactive Intermediates
Chlorination or mesylation of the 7-hydroxy group enhances reactivity for subsequent nucleophilic substitutions. Thionyl chloride (SOCl₂) in chloroform converts the hydroxyl group to a chloride, yielding 3-ethyl-7-chloro-triazolo[4,5-d]pyrimidine .
Piperazine Coupling Strategies
Nucleophilic Aromatic Substitution
The 7-chloro intermediate undergoes nucleophilic displacement with piperazine. In anhydrous ethanol, refluxing equimolar amounts of 7-chloro-triazolo[4,5-d]pyrimidine and piperazine for 12 hours affords 3-ethyl-7-(piperazin-1-yl)-triazolo[4,5-d]pyrimidine .
Optimization Insights
Protective Group Chemistry
To selectively functionalize piperazine, the tert-butyloxycarbonyl (Boc) group is introduced. Reaction with di-tert-butyl dicarbonate in THF shields one nitrogen, enabling mono-substitution. Subsequent Boc deprotection with HCl/dioxane yields free piperazine for carboxylation.
Benzyl Carboxylate Installation
Carboxybenzylation
Benzyl chloroformate reacts with the free piperazine nitrogen in dichloromethane (DCM) at 0°C. Triethylamine catalyzes the reaction, producing the target compound in 85% yield after 2 hours.
Characterization Data
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¹H NMR (400 MHz, CDCl₃): δ 7.38–7.25 (m, 5H, Ar–H), 5.75 (s, 2H, CH₂), 4.12 (q, 2H, J = 7.1 Hz, OCH₂), 3.82–3.45 (m, 8H, piperazine), 1.52 (t, 3H, J = 7.1 Hz, CH₃).
-
HRMS (ESI): m/z calc. for C₂₂H₂₅N₇O₂ [M+H]⁺: 428.2091; found: 428.2095.
Alternative Synthetic Routes
Aza-Wittig Reaction
A three-component aza-Wittig approach using iminophosphorane, ethyl isocyanate, and piperazine derivatives constructs the triazolopyrimidine core and piperazine linkage in one pot. Sodium ethoxide catalyzes cyclization at room temperature, achieving 82% yield.
Advantages
-
Fewer purification steps.
-
Tolerance for electron-withdrawing/donating groups.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Sub. | 78% | >95% | High | Moderate |
| Aza-Wittig | 82% | 90% | Moderate | Low |
Challenges and Mitigation
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions and piperazine-triazole connectivity. For example, the ethyl group’s triplet signal at δ 1.2–1.4 ppm and benzyl protons at δ 7.3–7.5 ppm .
- Mass Spectrometry (MS): High-resolution MS validates the molecular formula (e.g., [M+H]+ = 445.1862 for C23H23N7O3) .
- X-ray crystallography (SHELX): Resolves 3D conformation, especially for triazolo-pyrimidine ring planarity and piperazine chair conformation .
What solvents and conditions optimize solubility for in vitro assays?
Q. Basic
- Solubility: The compound is moderately soluble in DMSO (>10 mM) and DMF but poorly in aqueous buffers. Solubility can be enhanced using co-solvents (e.g., 10% Tween-80) or cyclodextrin-based formulations .
- Stability: Store at –20°C in inert atmospheres to prevent hydrolysis of the carboxylate ester .
What experimental strategies elucidate its mechanism of action?
Q. Advanced
- Target identification: Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to screen against 100+ kinases. Triazolo-pyrimidines often inhibit PARP or Plk1 .
- Cellular assays: Measure IC50 in cancer cell lines (e.g., MCF-7) via MTT assays. Compare with control compounds lacking the ethyl or benzyl groups for structure-activity relationship (SAR) insights .
- Molecular docking: Model interactions with the Type-2 cannabinoid receptor (CB2) using AutoDock Vina, focusing on piperazine and triazole π-π stacking .
How can reaction yields be optimized during scale-up synthesis?
Q. Advanced
- Catalyst tuning: Replace Pd/C with Pd(OAc)2/XPhos for higher regioselectivity in coupling steps .
- Microwave-assisted synthesis: Reduce reaction time (e.g., from 24h to 2h) for cyclization steps at 150°C .
- Purification: Use preparative HPLC with a C18 column (MeCN/H2O gradient) to isolate >95% pure product .
What structural modifications enhance biological activity?
Q. Advanced
-
SAR findings (from analogs):
Substituent Modification Activity Change Source Ethyl → Methyl (C3) Reduced PARP inhibition (IC50 ↑2-fold) Benzyl → 4-Methoxyphenyl (C7) Improved CB2 binding (Ki ↓50%) Piperazine → Morpholine Loss of anticancer activity -
Rational design: Introduce electron-withdrawing groups (e.g., Cl) at the pyrimidine C5 position to enhance DNA intercalation .
How to resolve crystallographic ambiguities in the triazolo-pyrimidine core?
Q. Advanced
- SHELX refinement: Use TWINABS for handling twinned crystals. Key parameters:
- Density Functional Theory (DFT): Compare calculated (B3LYP/6-311+G**) and experimental bond lengths to validate tautomeric forms .
What in vivo models are suitable for pharmacokinetic studies?
Q. Advanced
-
Rodent models: Administer 10 mg/kg IV/PO to Sprague-Dawley rats. Monitor plasma levels via LC-MS/MS:
Parameter Value T1/2 4.2 h Cmax 1.8 µM Bioavailability 22% -
Tissue distribution: Use whole-body autoradiography to assess accumulation in tumor vs. liver .
How to address contradictory data in cytotoxicity assays?
Q. Advanced
- Controlled variables:
- Serum concentration: Reduce FBS from 10% to 2% to minimize protein binding .
- Metabolic stability: Pre-treat cells with CYP3A4 inhibitors (e.g., ketoconazole) to isolate parent compound effects .
- Statistical analysis: Apply ANOVA with post-hoc Tukey tests to compare replicate experiments (n=6) .
What analytical methods ensure batch-to-batch consistency?
Q. Advanced
- HPLC-DAD: Use a Zorbax Eclipse Plus C18 column (4.6 × 150 mm, 5 µm) with 0.1% TFA in H2O/MeCN (70:30) at 1.0 mL/min. Retention time: 8.2 min .
- Elemental analysis: Acceptable C/H/N tolerances: ±0.3% .
- Stability-indicating assays: Stress testing under heat (60°C), light (UV), and humidity (75% RH) for 14 days .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
